Éster metílico de prostaglandina D2

Descripción general

Descripción

Synthesis Analysis

Prostaglandin D2 methyl ester's synthesis has been achieved through several innovative methods. For example, the synthesis of d,l-Prostaglandin E2 (PGE2) methyl ester, which shares a common pathway with PGD2 methyl ester, involves acetylenic intermediates and a solvolytic rearrangement, indicating a complex synthesis pathway that could be applied to PGD2 methyl ester (Ferdinandi & Just, 1971). Another approach for synthesizing methyl esters of PGD2 involves esterification with [11C]methyl iodide, highlighting a method for labeling PGD2 methyl esters for PET investigations (Gullberg et al., 1987).

Molecular Structure Analysis

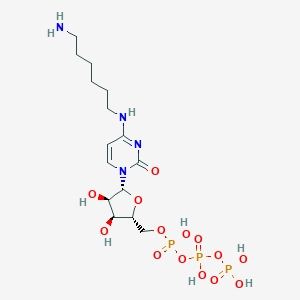

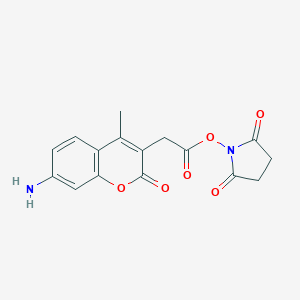

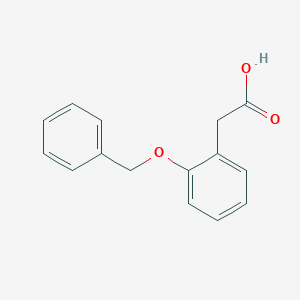

The molecular structure of Prostaglandin D2 methyl ester is characterized by a cyclopentane ring, a characteristic of the prostaglandin family. This structure is crucial for its biological activity and interaction with receptors. Advanced synthetic methods, such as nickel-catalyzed dicarbofunctionalization, have been employed to construct its complex tricyclic framework efficiently (Dai et al., 2021).

Chemical Reactions and Properties

Prostaglandin D2 methyl ester undergoes various chemical reactions, indicating its reactive nature and potential for forming derivatives with different biological activities. For instance, the reaction of Δ7-Prostaglandin A1 and Prostaglandin A1 methyl esters with thiols reveals unique antitumor and antiviral activities, suggesting the chemical versatility of PGD2 methyl esters (Suzuki et al., 1997).

Physical Properties Analysis

The physical properties of Prostaglandin D2 methyl ester, such as solubility, melting point, and boiling point, are crucial for its application in research. These properties depend on its molecular structure and dictate its stability, storage, and handling conditions. Detailed analysis of these properties is essential for experimental design and interpretation.

Chemical Properties Analysis

The chemical properties of Prostaglandin D2 methyl ester, including reactivity with various chemical groups, stability under different conditions, and interaction with biological molecules, are fundamental to understanding its role in biological systems. The selective activation of human eosinophils through the DP2 receptor by PGD2 and its analogs underscores the importance of chemical modifications in altering biological activity (Monneret et al., 2003).

Aplicaciones Científicas De Investigación

- Vasodilatación e hipotensión: El éster metílico de PGD2 es una prodroga liposoluble de PGD2. Se une a los receptores humanos y de ratón de PGD2 (DP1 y CRTH2/DP2) con menor afinidad que la propia PGD2. Se sabe que PGD2 causa vasodilatación, enrojecimiento e hipotensión .

- Inhibición de la agregación plaquetaria: El éster metílico de PGD2 actúa como un inhibidor de la agregación plaquetaria, lo que puede ser relevante para la salud cardiovascular .

- Producto de mastocitos: PGD2 es el principal producto eicosanoide de los mastocitos. Durante la anafilaxis alérgica y asmática, la hematopoyetina PGD sintasa produce PGD2 en grandes cantidades. Comprender su papel en estas respuestas es crucial para controlar las afecciones alérgicas .

- El éster metílico de PGDM, un metabolito de importancia clínica, se puede sintetizar a partir de un compuesto conocido fácilmente disponible en solo ocho pasos. Investigar sus efectos biológicos y posibles aplicaciones terapéuticas es un área activa de investigación .

- Modulación de la progresión tumoral: Las prostaglandinas desempeñan diversos papeles en el cáncer. PGD2 parece dificultar la progresión tumoral, mientras que otras prostaglandinas (como PGE2 y PGF2α) pueden promover la agresividad. Se necesitan más estudios para comprender los papeles del éster metílico de PGD2 y otras prostaglandinas en diferentes tipos de cáncer .

- Síntesis unificada de PG: Los investigadores han desarrollado una estrategia unificada para sintetizar varias prostaglandinas (incluido el éster metílico de PGD2) utilizando retrosíntesis biocatalítica. Este enfoque combina la oxidación catalizada por monooxigenasa de Baeyer-Villiger (BVMO) y la reducción catalizada por cetorreductasa (KRED) para lograr una síntesis estereoselectiva. También se emplean reacciones regioselectivas catalizadas por cobre. Este estudio destaca el potencial de la biocatálisis para construir moléculas complejas .

- Sintasa de prostaglandina D2 de tipo lipocalina: La proteína sintasa de PGD2 regula la migración y la morfología de las células gliales a través del sustrato de la quinasa C rica en alanina miristoylada. Investigar sus efectos sobre la neuroinflamación y la función glial es esencial para comprender la salud del cerebro .

Aplicaciones medicinales

Respuestas alérgicas y asmáticas

Síntesis de metabolitos de prostaglandina D2 tricíclicos (PGDM)

Investigación del cáncer

Biocatálisis y síntesis

Neuroinflamación y células gliales

Mecanismo De Acción

Target of Action

Prostaglandin D2 methyl ester, also known as Pgd2 methyl ester, primarily targets prostanoid-specific receptors , which are G-protein-coupled . These receptors play a significant role in facilitating prostaglandin signaling, which controls a wide range of biological processes, from blood pressure homeostasis to inflammation and resolution, to the perception of pain, and cell survival .

Mode of Action

The compound interacts with its targets, leading to the actuation of different signaling pathways by the same receptor . This interaction has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .

Biochemical Pathways

Prostaglandin D2 methyl ester is involved in the prostaglandin metabolic pathway . It is predominantly released from mast cells but also synthesized by other immune cells such as TH2 cells and dendritic cells . The compound mainly exerts its biological functions via two G-protein-coupled receptors, the PGD2 receptor 1 (DP1) and 2 (DP2) .

Pharmacokinetics

It is known that the compound is a more lipid-soluble, cell-permeable prodrug form of pgd2 . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Action Environment

The action of Prostaglandin D2 methyl ester can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the presence of other molecules in the environment, the pH of the environment, and the temperature . .

Safety and Hazards

Direcciones Futuras

Prostaglandins, including Prostaglandin D2 and its methyl ester, have been shown to display a multitude of biological functions . They are potential candidates for the development of new therapeutic drugs for motor neuron diseases . The usefulness and great potential of biocatalysis in the construction of complex molecules, such as Prostaglandin D2 methyl ester, have also been highlighted .

Propiedades

IUPAC Name |

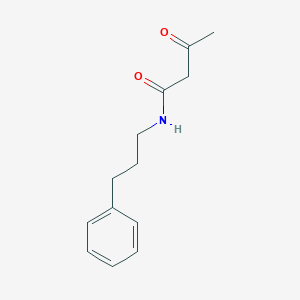

methyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-19,22-23H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBMQMMGBBWUOZ-BYNKDMOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49852-81-5 | |

| Record name | Prostaglandin D2 methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049852815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the effects of Prostaglandin D2 methyl ester on intraocular pressure, and how do they compare to other prostaglandins?

A1: Topical application of Prostaglandin D2 methyl ester (PGD2 methyl ester) effectively reduces intraocular pressure (IOP) in rabbits in a dose-dependent manner without an initial hypertensive phase []. This contrasts with Prostaglandin E2 (PGE2) and Prostaglandin F2 alpha (PGF2 alpha), which can cause an initial IOP elevation before a hypotensive effect, particularly at higher doses []. Notably, PGD2 methyl ester exhibited a more favorable side effect profile at equi-hypotensive doses compared to PGE2 and PGF2 alpha, causing minimal conjunctival hyperemia and no iridal hyperemia, aqueous flare, irritation, or increased aqueous protein content [].

Q2: Can Prostaglandin D2 methyl ester be synthesized from other prostaglandins, and what is the significance of its tritium-labeled form?

A2: Yes, crystalline [11β-3H]Prostaglandin D2 methyl ester can be synthesized from [11β-3H]Prostaglandin F2α methyl ester through a multi-step process involving reduction, iodination, and hydrolysis []. This tritium-labeled form, with a specific activity of 502 μCi/mg, serves as a valuable tool for studying the pharmacokinetics, metabolism, and binding properties of PGD2 methyl ester, despite its limited radiochemical stability [].

Q3: What is the role of Baeyer-Villiger oxidation in the synthesis of Prostaglandin D2 methyl ester?

A3: Baeyer-Villiger oxidation plays a crucial role in synthesizing (±)-Prostaglandin D2 methyl ester. Starting with a bicyclo[2.2.1]heptanone derivative, this oxidation yields a mixture of isomeric lactones []. After isolating the desired lactone, a series of transformations, including reduction and oxidation steps, ultimately lead to the target compound [].

Q4: What novel deprotection method proved effective for synthesizing Prostaglandin D2 methyl ester?

A4: During the synthesis of (±)-Prostaglandin D2 methyl ester, researchers encountered difficulty cleaving a hindered siloxy-group protecting the C-9 position using standard reagents []. They discovered that treatment with aqueous hydrofluoric acid (HF) in acetonitrile effectively removed the protecting group, highlighting the "silicophilicity" and low acidity of HF as advantageous for cleaving silyl ethers under mild acidic conditions [].

Q5: Does Prostaglandin D2 methyl ester demonstrate efficacy in addressing any neurological symptoms?

A5: While PGD2 methyl ester itself did not demonstrate efficacy in a study on canine narcolepsy, its close analog, Prostaglandin E2 methyl ester, showed a dose-dependent reduction in cataplexy, a symptom characterized by sudden muscle weakness []. This effect was specific, long-lasting, and suggested a central mechanism of action for PGE2 methyl ester, potentially implicating Prostaglandin E2 in rapid-eye-movement sleep regulation []. This finding suggests that further research into the potential neurological effects of PGD2 methyl ester and its analogs could be warranted.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)